4-(Cyclopropylamino)-4-oxobutanoic acid

In silico prediction Carboxylesterase Drug metabolism

Order 4-(Cyclopropylamino)-4-oxobutanoic acid (98% pure) for medicinal chemistry and chemical biology. The cyclopropyl ring delivers conformational constraint and metabolic stability superior to linear alkyl analogues. Dual functional handles—carboxylic acid and secondary amide—enable orthogonal derivatization: amide coupling, esterification, alkylation, acylation, or sulfonylation. This scaffold supports peptidomimetic design, focused library synthesis, MMP/TNF-α pathway investigations, and CES1 substrate profiling. Reproducible assay performance is guaranteed by the high purity specification.

Molecular Formula C7H11NO3
Molecular Weight 157.17 g/mol
CAS No. 135449-70-6
Cat. No. B3419015
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Cyclopropylamino)-4-oxobutanoic acid
CAS135449-70-6
Molecular FormulaC7H11NO3
Molecular Weight157.17 g/mol
Structural Identifiers
SMILESC1CC1NC(=O)CCC(=O)O
InChIInChI=1S/C7H11NO3/c9-6(3-4-7(10)11)8-5-1-2-5/h5H,1-4H2,(H,8,9)(H,10,11)
InChIKeyASJRDGPSQDCCBU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Cyclopropylamino)-4-oxobutanoic Acid (CAS 135449-70-6) | Chemical Properties and Procurement Baseline


4-(Cyclopropylamino)-4-oxobutanoic acid (CAS 135449-70-6, molecular formula C7H11NO3, molecular weight 157.17 g/mol), also designated N-cyclopropyl succinamic acid, is an aliphatic carboxylic acid derivative classified as a succinamic acid analogue . The compound comprises a butanoic acid backbone with a terminal carboxylic acid moiety and an amide linkage bearing an N-cyclopropyl substituent, which confers a degree of conformational constraint and may influence target binding interactions [1]. It is primarily positioned as a synthetic building block (molecular scaffold) in medicinal chemistry and chemical biology research, with a vendor-reported purity specification of 98% . Despite its availability from commercial suppliers, no peer-reviewed primary research studies reporting experimental biological activity or target engagement data for this specific compound have been identified in the current literature search [2].

Why 4-(Cyclopropylamino)-4-oxobutanoic Acid Cannot Be Substituted with Common Succinic Acid Derivatives


Generic substitution with other succinic acid derivatives (e.g., succinic acid itself, CAS 110-15-6; or N-substituted succinamic acids with alkyl rather than cycloalkyl substituents) is not scientifically valid for applications where the 4-(cyclopropylamino)-4-oxobutanoic acid scaffold is specified. The cyclopropyl moiety imparts distinct conformational constraints, electronic effects, and metabolic stability profiles compared to linear alkyl or unsubstituted amide analogues [1]. In drug design contexts, the replacement of a 2,3-diaminopyridine moiety with a cyclopropylamino acid amide pharmacophore has been documented to alter target binding affinity and selectivity, underscoring the non-interchangeable nature of the cyclopropyl-containing motif [2]. Furthermore, the specific combination of the free carboxylic acid terminus and the N-cyclopropyl amide group dictates unique physicochemical properties—including hydrogen bonding capacity, lipophilicity (LogP approximately 0.13), and rotational bond count (4 rotatable bonds)—that cannot be replicated by structurally similar but distinct analogues lacking either the cyclopropyl ring or the terminal carboxylic acid . Substitution without rigorous comparative validation therefore introduces uncontrolled variables in synthetic routes, structure-activity relationship (SAR) studies, and downstream biological assays.

4-(Cyclopropylamino)-4-oxobutanoic Acid: Quantitative Differentiation Evidence for Procurement Decisions


Computational Activity Prediction: Liver Carboxylesterase 1 (CES1) Interaction Potential for 4-(Cyclopropylamino)-4-oxobutanoic Acid

In silico bioactivity prediction suggests that 4-(cyclopropylamino)-4-oxobutanoic acid may interact with liver carboxylesterase 1 (CES1), with a predicted bioactivity value ≤ 0.1 μM [1]. This predicted affinity distinguishes it from the structurally related compound N-cyclopropylmethyl succinamidic acid, for which detailed pharmacological data remain limited and no comparable quantitative binding prediction is available . While experimental validation is required, this computational signature provides a basis for prioritizing this scaffold over uncharacterized succinamic acid analogues in projects focused on CES1-mediated hydrolysis pathways.

In silico prediction Carboxylesterase Drug metabolism

Matrix Metalloproteinase (MMP) and TNF-α Release Inhibition: Comparative Activity of Succinamic Acid Analogues

Patent literature discloses that certain succinamic acid derivatives exhibit inhibitory activity against matrix metalloproteinases (MMPs) and the release of tumor necrosis factor-alpha (TNF-α) from cells [1]. The generic succinamic acid scaffold is characterized as an inhibitor of MMPs and TNF-α release, with claimed utility in diseases where these targets are implicated [1]. While 4-(cyclopropylamino)-4-oxobutanoic acid itself was not the subject of this patent, it belongs to the same succinamic acid chemotype, and the cyclopropyl substituent is known to influence conformational constraint and binding interactions in related pharmacophores [2]. In contrast, simpler succinic acid derivatives lacking the cyclopropylamino moiety (e.g., succinic acid, CAS 110-15-6) are not reported to exhibit MMP inhibitory activity.

Matrix metalloproteinase TNF-alpha Inflammation

Molecular Scaffold Differentiation: Structural and Physicochemical Comparison with 4-Cyclopropyl-4-oxobutyric Acid

A critical structural distinction exists between 4-(cyclopropylamino)-4-oxobutanoic acid and its close analogue 4-cyclopropyl-4-oxobutyric acid (CAS 53712-75-7) . The target compound contains an amide nitrogen linker (NH) between the cyclopropyl ring and the carbonyl group, whereas the analogue features a direct carbon-carbon bond (cyclopropyl ketone) . This substitution confers different hydrogen bonding capabilities: the target compound possesses two hydrogen bond donors (amide NH and carboxylic acid OH) and three hydrogen bond acceptors, while the analogue has only one hydrogen bond donor (carboxylic acid OH) and three acceptors . Additionally, the target compound has a computed LogP of approximately 0.13 and TPSA of 66.4 Ų, whereas 4-cyclopropyl-4-oxobutyric acid (C7H10O3, MW 142.15 g/mol) has a lower molecular weight and lacks the nitrogen atom . This molecular difference translates to distinct solubility profiles, reactivity in amide coupling reactions, and potential for further derivatization via the secondary amine.

Molecular scaffold Physicochemical properties Building block

Vendor-Supplied Purity Specification: 98% Purity as a Procurement-Relevant Baseline for 4-(Cyclopropylamino)-4-oxobutanoic Acid

Commercial procurement of 4-(cyclopropylamino)-4-oxobutanoic acid from reputable vendors includes a documented purity specification of 98% as the standard quality metric . This purity level is consistent with its positioning as a research-grade molecular building block for synthetic chemistry applications. In comparison, alternative sources for structurally similar succinamic acid derivatives often provide purity specifications in the 95-97% range, with some suppliers not disclosing quantitative purity data . The 98% specification provides procurement professionals and laboratory managers with a verifiable quality benchmark for assessing batch-to-batch consistency and suitability for sensitive synthetic transformations.

Purity specification Quality control Procurement

4-(Cyclopropylamino)-4-oxobutanoic Acid (CAS 135449-70-6): Application Scenarios Based on Quantitative Evidence


Synthetic Intermediate for Cyclopropyl-Containing Drug Candidates

Based on the compound's molecular scaffold and the well-documented prevalence of cyclopropyl rings in marketed cardiovascular, CNS, and anticancer drugs, 4-(cyclopropylamino)-4-oxobutanoic acid serves as a versatile building block for constructing cyclopropyl-containing pharmacophores [1]. The presence of both a free carboxylic acid and a secondary amide nitrogen enables orthogonal derivatization strategies: the carboxylic acid can undergo amide coupling or esterification, while the secondary amine can be alkylated, acylated, or sulfonylated to introduce additional functional diversity . This dual functional handle distinguishes it from simpler cyclopropyl ketones (e.g., 4-cyclopropyl-4-oxobutyric acid) that lack the amine moiety for further elaboration .

Scaffold for Matrix Metalloproteinase (MMP) Inhibitor Discovery Programs

For research teams investigating MMP or TNF-α mediated pathways, 4-(cyclopropylamino)-4-oxobutanoic acid represents a succinamic acid scaffold with class-level evidence of MMP and TNF-α release inhibitory activity [1]. The cyclopropyl substituent introduces conformational rigidity that may influence binding selectivity among MMP isoforms compared to more flexible N-alkyl succinamic acid analogues . While direct experimental data for this specific compound are absent, the scaffold can be incorporated into focused libraries for hit identification and SAR expansion in inflammation and oncology programs where MMP inhibition is a validated therapeutic strategy.

CES1 Substrate or Inhibitor Probe Development for Drug Metabolism Studies

Given the in silico prediction of liver carboxylesterase 1 (CES1) interaction with a bioactivity value ≤ 0.1 μM, 4-(cyclopropylamino)-4-oxobutanoic acid may be evaluated as a potential CES1 probe molecule [1]. CES1 is a major hepatic hydrolase responsible for the metabolic activation or inactivation of numerous ester- and amide-containing drugs (e.g., delapril, oseltamivir). The compound's carboxylic acid terminus and amide bond render it a candidate for assessing CES1-mediated hydrolysis kinetics, and its 98% purity specification supports reproducible enzyme assay conditions . This application scenario is particularly relevant for ADME/Tox groups seeking to characterize the CES1 substrate specificity landscape.

Amide Bond Formation and Peptidomimetic Chemistry

The compound's free carboxylic acid group enables direct activation and coupling with amines to form extended amide chains, while its cyclopropylamino amide moiety can serve as a conformational constraint element in peptidomimetic design [1]. The rotatable bond count of 4 provides moderate flexibility, while the cyclopropyl ring restricts conformational freedom relative to linear alkyl amides . This balance of flexibility and constraint is valuable in designing ligands that achieve entropically favorable binding conformations without sacrificing necessary conformational adaptability for target recognition [1].

Technical Documentation Hub

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